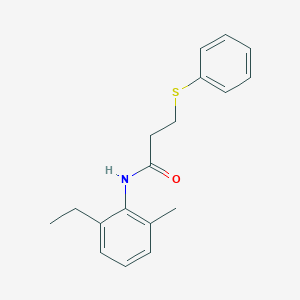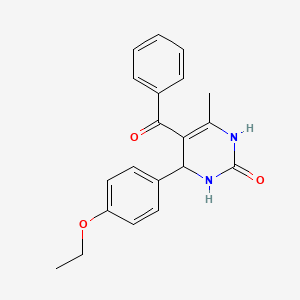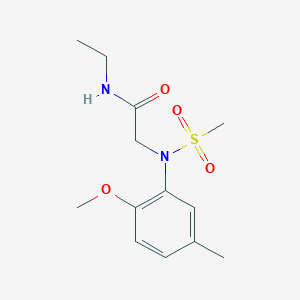![molecular formula C19H23ClO4 B5083573 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5083573.png)
1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene, also known as SR-59230A, is a selective antagonist of β3-adrenergic receptors. It is a chemical compound that has been widely used in scientific research to understand the mechanism of action of β3-adrenergic receptors and their role in various physiological processes.
Mécanisme D'action
1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene acts as a selective antagonist of β3-adrenergic receptors, which are G protein-coupled receptors that are activated by the neurotransmitter norepinephrine and the hormone epinephrine. When activated, β3-adrenergic receptors stimulate the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream signaling pathways. By blocking the activation of β3-adrenergic receptors, 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene inhibits the production of cAMP and downstream signaling, leading to a reduction in lipolysis and thermogenesis.
Biochemical and Physiological Effects:
1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of lipolysis: 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene inhibits the breakdown of triglycerides in adipose tissue, leading to a reduction in the release of free fatty acids into circulation.
- Inhibition of thermogenesis: 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene reduces the production of heat in brown adipose tissue, which is a key regulator of energy expenditure.
- Decreased insulin resistance: 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene has been shown to improve insulin sensitivity in animal models of obesity and diabetes.
- Anti-inflammatory effects: 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene has been shown to reduce inflammation in adipose tissue, which is a key contributor to the development of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene in lab experiments is its specificity for β3-adrenergic receptors, which allows for the selective inhibition of this receptor subtype without affecting other adrenergic receptors. This specificity makes it a valuable tool for investigating the role of β3-adrenergic receptors in various physiological processes. However, one limitation of using 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene is its relatively low potency, which requires high concentrations to achieve complete inhibition of β3-adrenergic receptors.
Orientations Futures
There are several potential future directions for research on 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene, including:
- Investigating its potential therapeutic applications in obesity and metabolic disorders.
- Studying its effects on other physiological processes, such as cardiovascular function and immune function.
- Developing more potent and selective β3-adrenergic receptor antagonists for use in lab experiments and potential clinical applications.
- Exploring the use of 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene as a tool for investigating the role of β3-adrenergic receptors in cancer and other diseases.
Conclusion:
In conclusion, 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene is a selective antagonist of β3-adrenergic receptors that has been widely used in scientific research to investigate the role of these receptors in various physiological processes. Its specificity for β3-adrenergic receptors makes it a valuable tool for studying the effects of β3-adrenergic receptor activation and inhibition, and its potential therapeutic applications in obesity and metabolic disorders. Further research on 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene and other β3-adrenergic receptor antagonists is needed to fully understand their mechanisms of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene involves several steps, including the reaction of 2,3-dimethylphenol with chloroacetyl chloride to form 1-chloro-2,3-dimethylphenol. This intermediate is then reacted with 3-(2,6-dimethoxyphenoxy)propylmagnesium bromide to form 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene. The overall yield of this synthesis is around 20%.
Applications De Recherche Scientifique
1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene has been extensively used in scientific research to investigate the role of β3-adrenergic receptors in various physiological processes. β3-adrenergic receptors are a subtype of adrenergic receptors that are primarily expressed in adipose tissue, where they play a key role in regulating lipolysis and thermogenesis. 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene has been used to study the effect of β3-adrenergic receptor activation on these processes, as well as its potential therapeutic applications in obesity and metabolic disorders.
Propriétés
IUPAC Name |
1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO4/c1-13-14(2)16(10-9-15(13)20)23-11-6-12-24-19-17(21-3)7-5-8-18(19)22-4/h5,7-10H,6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDFTAYFPRBTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)OCCCOC2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(1-adamantyl)ethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide](/img/structure/B5083490.png)

![N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5083495.png)
![4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5083498.png)


![1-[1-(2-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5083518.png)
![N-(4-acetylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5083522.png)
![1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine](/img/structure/B5083534.png)
![{4-[4-(dimethylamino)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methanol](/img/structure/B5083539.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5083548.png)

![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083559.png)
